molecular formula C17H14O6S B1273543 4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE

4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE

Cat. No.: B1273543
M. Wt: 346.4 g/mol
InChI Key: NIRAUKLDARHTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE is an organic compound that features a benzodioxole ring fused to an acrylate moiety and a phenyl methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Acrylation: The benzodioxole ring is then subjected to acrylation using acryloyl chloride in the presence of a base such as triethylamine.

    Methanesulfonation: The final step involves the reaction of the acrylated benzodioxole with methanesulfonyl chloride in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylate moiety to an alkane.

    Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes.

    Substitution: Amines, thiols, and other nucleophile-substituted products.

Scientific Research Applications

4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can interact with biological macromolecules, leading to various biochemical effects. The acrylate moiety can undergo Michael addition reactions with nucleophiles in biological systems, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Similar structure but with an aldehyde group instead of a methanesulfonate group.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains a carboxylic acid group instead of an acrylate moiety.

    1,3-Benzodioxole: The core structure without additional functional groups.

Uniqueness

4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE is unique due to the presence of both the benzodioxole ring and the methanesulfonate group, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H14O6S

Molecular Weight

346.4 g/mol

IUPAC Name

[4-[3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate

InChI

InChI=1S/C17H14O6S/c1-24(19,20)23-14-6-4-13(5-7-14)15(18)8-2-12-3-9-16-17(10-12)22-11-21-16/h2-10H,11H2,1H3

InChI Key

NIRAUKLDARHTRI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.